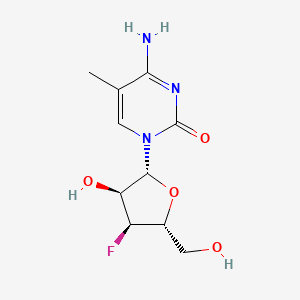

3'-Deoxy-3'-fluoro-5-methylcytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H14FN3O4 |

|---|---|

Molecular Weight |

259.23 g/mol |

IUPAC Name |

4-amino-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |

InChI |

InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-7(16)6(11)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1 |

InChI Key |

WYYUIWUEHOLORF-JXOAFFINSA-N |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O |

Origin of Product |

United States |

An Overview of Nucleoside Analogs in Antiviral and Antitumor Therapeutics Research

Nucleoside analogs are synthetic compounds that are structurally similar to natural nucleosides. nih.govencyclopedia.pub This structural mimicry allows them to be recognized and processed by cellular or viral enzymes involved in nucleic acid synthesis. nih.gov However, their modified structure ultimately disrupts the replication process of viruses or the proliferation of cancer cells. nih.govresearchgate.net

The therapeutic action of nucleoside analogs typically begins with their phosphorylation within the cell to their active triphosphate form. nih.gov This active form can then act as a competitive inhibitor of viral or cellular polymerases, the enzymes responsible for building DNA or RNA chains. mdpi.com By competing with the natural nucleoside triphosphates, they can be incorporated into the growing nucleic acid strand. Once incorporated, their modified structure, often lacking a crucial hydroxyl group, prevents the addition of the next nucleotide, leading to chain termination and halting replication. researchgate.net

The versatility of nucleoside analogs has led to the development of a wide array of antiviral and anticancer drugs. nih.govbohrium.com Modifications to either the sugar moiety or the nucleobase have yielded compounds with improved efficacy and selectivity. nih.gov Research in this field continues to evolve, with a focus on creating analogs that are more potent, have a broader spectrum of activity, and can overcome mechanisms of drug resistance. encyclopedia.pubbohrium.com

Classification and Structural Context of 3 Deoxy 3 Fluoro 5 Methylcytidine As a Modified Cytidine Analog

Stereoselective Synthesis Approaches for this compound

The precise control of stereochemistry at the 3'-carbon is paramount in the synthesis of 3'-fluorinated nucleosides, as the biological activity is often dependent on the specific configuration of the fluorine atom. Two predominant strategies have emerged for achieving this stereoselectivity: nucleophilic displacement and electrophilic fluorination.

One common approach involves the nucleophilic displacement of a leaving group on the sugar ring by a fluoride (B91410) ion source. acs.org This S_N2 reaction proceeds with an inversion of configuration, allowing for the predictable formation of the desired stereoisomer. For instance, a precursor with a β-oriented leaving group, such as a triflate, can be treated with a fluoride source to yield the α-fluoro product. acs.org

A more recent and versatile strategy involves the aminocatalytic, electrophilic fluorination of a 2'-ketonucleoside intermediate. acs.orgnih.gov This method allows for catalyst and substrate control to set the stereochemical configuration of both the 3'-fluoro and 2'-hydroxyl groups. acs.org This approach is advantageous as it often avoids harsh conditions and the use of traditional deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST), which can present scalability and safety challenges. acs.orgnih.gov The development of this strategy has enabled a unified approach to a variety of 3'-fluorinated nucleoside analogues. acs.org

| Method | Key Features | Stereochemical Control | Common Reagents |

| Nucleophilic Displacement (SN2) | Inversion of configuration at the 3'-carbon. | Predictable based on the stereochemistry of the precursor. | Fluoride sources (e.g., KHF2, TBAF), Triflate leaving groups. nih.govtandfonline.com |

| Electrophilic Fluorination | Fluorination of a 2'-keto intermediate. | Achieved through catalyst and substrate control. | Selectfluor, N-Fluorobenzenesulfonimide (NFSI). acs.orgnih.gov |

Precursor Chemistry and Key Intermediates in 3'-Fluorination

A pivotal intermediate in many synthetic routes is the 2'-ketonucleoside. acs.org These compounds can be generated from readily available nucleosides. For example, a common starting material like guanosine (B1672433) can undergo a one-pot process to selectively protect the 5'-hydroxyl group with a silyl (B83357) group, followed by the installation of tosylate groups at the 2' and 3' positions. acs.org Subsequent elimination of the tosylates yields the stable and isolable 2'-keto intermediate. acs.org While effective for purine (B94841) nucleosides, this process can be more challenging for pyrimidine derivatives, which may undergo competitive intramolecular cyclization. acs.org

Another critical class of intermediates is the pre-fluorinated sugar moiety, which is later coupled with the nucleobase in a convergent synthesis. beilstein-journals.orgmdpi.com A versatile example is 1',2'-di-O-acetyl-5'-O-p-toluyl-3'-fluoro-3'-deoxy-β-D-ribofuranose . beilstein-journals.org The synthesis of this universal intermediate can be achieved on a large scale starting from D-xylose. beilstein-journals.org The process involves several steps, including protection, fluorination using reagents like DAST, and acetylation to yield the final activated sugar ready for glycosylation. beilstein-journals.org

| Intermediate Type | Example Precursor | Synthesis Highlights | Common Starting Materials |

| 2'-Ketonucleoside | 5'-O-Silyl-2',3'-bis-tosyl-N-isobutyroylguanosine | One-pot silylation and tosylation, followed by elimination. acs.org | Guanosine, Cytidine (B196190), Uridine (B1682114). acs.org |

| Fluorinated Sugar | 1',2'-di-O-acetyl-5'-O-p-toluyl-3'-fluoro-3'-deoxy-β-D-ribofuranose | Multi-step synthesis involving protection, fluorination (e.g., with DAST), and acetylation. beilstein-journals.org | D-Xylose. beilstein-journals.org |

Glycosylation Strategies for Cytidine Base Attachment in Fluorinated Nucleoside Synthesis

The formation of the N-glycosidic bond between the fluorinated sugar and the cytosine base is a critical step in the convergent synthesis of compounds like this compound. mdpi.comclockss.org The most common and effective method for this transformation is the Vorbrüggen glycosylation. nih.gov

In this strategy, the nucleobase, such as 5-methylcytosine (B146107), is first silylated to enhance its solubility and nucleophilicity. This is typically achieved by reacting the base with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or trimethylsilyl (B98337) triflate. beilstein-journals.org The silylated base is then coupled with an activated fluorinated sugar derivative, such as a 1-O-acetyl or 1-bromo sugar. nih.gov The reaction is promoted by a Lewis acid catalyst, with tin(IV) chloride (SnCl4) and trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) being widely used. beilstein-journals.orggoogle.com

This method generally provides good yields and, importantly, often results in high stereoselectivity, favoring the formation of the desired β-anomer, which is the biologically active form for most nucleosides. mdpi.comgoogle.com The stereochemical outcome is influenced by the participation of the C2'-substituent on the sugar ring. nih.gov

| Step | Purpose | Typical Reagents |

| Base Silylation | Increase solubility and nucleophilicity of the cytosine base. | N,O-Bis(trimethylsilyl)acetamide (BSA), Trimethylsilyl triflate. beilstein-journals.org |

| Glycosylation | Formation of the N-glycosidic bond. | Activated fluorinated sugar (e.g., 1-O-acetyl-3-fluororibose), Lewis Acid Catalyst (e.g., SnCl4, TMSOTf). beilstein-journals.orgnih.gov |

| Deprotection | Removal of protecting groups from the sugar and base. | Ammonolysis (e.g., saturated ammonia (B1221849) in methanol). beilstein-journals.org |

Modular Enzymatic Cascade Synthesis for Nucleotides of Fluorinated Nucleosides

Following the synthesis of the fluorinated nucleoside, it must often be converted into its 5'-mono-, di-, or triphosphate form to become biologically active. Chemical phosphorylation methods can be complex and inefficient, requiring multiple protection and deprotection steps. frontiersin.org In contrast, modular enzymatic cascade synthesis offers a highly efficient, selective, and sustainable one-pot approach. frontiersin.orgnih.gov

These enzymatic systems typically employ a series of kinases to sequentially add phosphate (B84403) groups to the nucleoside. researchgate.net The process starts with a nucleoside kinase (NK) , which converts the nucleoside to its 5'-monophosphate (NMP). Subsequently, a nucleoside monophosphate kinase (NMPK) phosphorylates the NMP to the 5'-diphosphate (NDP), and finally, a nucleoside diphosphate (B83284) kinase (NDPK) generates the target 5'-triphosphate (NTP). frontiersin.org

A critical component of these cascades is a phosphate donor regeneration system. frontiersin.orgnih.gov To drive the reaction equilibrium towards the triphosphate product, a high-energy phosphate donor like adenosine (B11128) triphosphate (ATP) is used. researchgate.net An ATP regeneration system, often consisting of pyruvate (B1213749) kinase (PK) and phosphoenolpyruvate (B93156) (PEP), continuously regenerates ATP from the ADP produced, ensuring the cascade proceeds to completion. frontiersin.orgnih.gov These enzymatic methods have been successfully applied to a wide range of modified nucleosides, including sugar-modified analogues like arabinosylcytosine and base-modified ones like 5-fluorocytidine, demonstrating their potential for producing nucleotides of this compound. frontiersin.orgnih.gov

| Enzyme | Function | Phosphate Donor |

| Nucleoside Kinase (NK) | Nucleoside → Nucleoside-5'-monophosphate (NMP) | ATP researchgate.net |

| Nucleoside Monophosphate Kinase (NMPK) | NMP → Nucleoside-5'-diphosphate (NDP) | ATP frontiersin.org |

| Nucleoside Diphosphate Kinase (NDPK) | NDP → Nucleoside-5'-triphosphate (NTP) | ATP frontiersin.org |

| Pyruvate Kinase (PK) | Regenerates ATP from ADP (part of regeneration system) | Phosphoenolpyruvate (PEP) nih.gov |

Cellular Disposition and Intracellular Anabolism of 3 Deoxy 3 Fluoro 5 Methylcytidine

Mechanisms of Cellular Uptake for 3'-Deoxy-3'-fluoro-5-methylcytidine Analogs

The entry of nucleoside analogs into cells is primarily mediated by specialized membrane proteins known as nucleoside transporters. While specific data on this compound is limited, the uptake mechanisms for similar nucleoside analogs are well-characterized. These transporters facilitate the movement of hydrophilic nucleosides across the cell membrane. The two major families of nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).

ENTs, such as ENT1 and ENT2, are bidirectional transporters that move nucleosides down their concentration gradient. Their activity is crucial for maintaining a steady supply of nucleosides for cellular metabolism. In contrast, CNTs are sodium-dependent symporters that can transport nucleosides against their concentration gradient, a process coupled to the electrochemical potential of sodium ions. This allows cells to accumulate nucleosides at concentrations higher than in the extracellular environment. The specific transporter(s) involved in the uptake of a particular nucleoside analog can influence its tissue distribution and therapeutic efficacy. For instance, prodrug strategies are sometimes employed to improve the cellular uptake of nucleoside analogs that are poor substrates for these transporters. wgtn.ac.nz

Intracellular Trapping Mechanisms of Phosphorylated this compound Metabolites

A key aspect of the cellular disposition of nucleoside analogs is the intracellular retention of their phosphorylated metabolites. The addition of phosphate (B84403) groups to the nucleoside significantly increases its negative charge and polarity. This alteration has a profound effect on the molecule's ability to traverse cellular membranes.

The highly charged nature of the monophosphate, diphosphate (B83284), and triphosphate forms of this compound prevents them from being transported out of the cell via the nucleoside transporters that facilitated the uptake of the parent compound. escholarship.orgacs.org This phenomenon, known as "intracellular trapping" or "metabolic trapping," leads to the accumulation of the active triphosphate metabolite within the cell. pnas.orgnih.gov This accumulation is essential for the compound to exert its therapeutic effect, as it increases the intracellular concentration of the active drug, thereby enhancing its ability to interact with its molecular target, such as a viral polymerase or cellular DNA polymerase.

Data Tables

Table 1: Key Enzymes in the Phosphorylation of this compound Analogs

| Phosphorylation Step | Enzyme | Substrate | Product |

| Initial Phosphorylation | Deoxycytidine Kinase (dCK) | This compound | This compound monophosphate |

| Initial Phosphorylation | Uridine-Cytidine Kinase (UCK) | This compound | This compound monophosphate |

| Second Phosphorylation | UMP-CMP Kinase (UMP/CMPK) | This compound monophosphate | This compound diphosphate |

| Terminal Phosphorylation | Nucleoside Diphosphate Kinase (NDPK) | This compound diphosphate | This compound triphosphate |

This table is based on the known metabolic pathways of similar cytidine (B196190) analogs.

Molecular and Cellular Mechanisms of Action of 3 Deoxy 3 Fluoro 5 Methylcytidine

Inhibition of Viral Replication Enzymes by 3'-Deoxy-3'-fluoro-5-methylcytidine Triphosphate

Upon cellular uptake, this compound undergoes intracellular phosphorylation to its active triphosphate form. This triphosphate analog is structurally similar to natural deoxycytidine triphosphate (dCTP), allowing it to interact with and inhibit viral polymerases.

Interference with RNA-Dependent RNA Polymerases (RdRp)

The triphosphate of this compound and its analogs have demonstrated potent inhibitory effects against viral RNA-dependent RNA polymerases (RdRp), which are essential for the replication of many RNA viruses. For instance, the triphosphate of a related compound, β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), acts as a competitive inhibitor of the Hepatitis C virus (HCV) RdRp. nih.govasm.org This inhibition occurs as the analog competes with the natural nucleotide for the active site of the polymerase. nih.gov

Furthermore, nucleoside analogs with a 3'-fluoro modification can function as chain terminators of RNA synthesis. nih.gov Once incorporated into the growing RNA strand by the viral RdRp, the 3'-fluoro group prevents the formation of the subsequent phosphodiester bond, thereby halting further elongation of the viral genome. nih.gov This mechanism of nonobligate chain termination is a key feature of the antiviral activity of many fluorinated nucleoside analogs. nih.govasm.org

Inhibition of Reverse Transcriptases

The triphosphate of 2',3'-dideoxy-3'-fluoro-5-methylcytidine has been identified as a potent inhibitor of the Hepatitis B virus (HBV) DNA polymerase, which exhibits reverse transcriptase activity. asm.org This inhibition is highly selective for the viral polymerase over cellular DNA polymerases. asm.org

Studies comparing different stereoisomers have shown that the β-L-enantiomer of 2',3'-dideoxy-3'-fluoro-5-methylcytidine triphosphate is an effective inhibitor of both HBV and duck hepatitis B virus (DHBV) DNA polymerases. nih.govacs.org However, this particular enantiomer was found to be inactive against the reverse transcriptase of the Human Immunodeficiency Virus (HIV). nih.govacs.org This highlights the stereospecificity of the interaction between the nucleoside analog and the viral enzyme.

Perturbation of Deoxyribonucleotide Biosynthesis and DNA Synthesis

Beyond its direct effects on viral enzymes, this compound can also disrupt the fundamental cellular processes of nucleotide metabolism and DNA replication.

Interaction with Thymidylate Synthase Pathway Elements

While direct inhibition of thymidylate synthase by this compound is not its primary mechanism, the broader class of fluorinated pyrimidine (B1678525) analogs is known to interfere with this pathway. For example, the well-known anticancer drug 5-fluorouracil (B62378) (5-FU) exerts its effect by inhibiting thymidylate synthase. The use of radiolabeled 3'-deoxy-3'-fluorothymidine (B1224464) ([¹⁸F]FLT) in positron emission tomography (PET) imaging allows for the monitoring of thymidine (B127349) kinase 1 (TK1) activity, which can be affected by the inhibition of the thymidylate synthase pathway. nih.gov This suggests a complex interplay between fluorinated nucleosides and the enzymes responsible for deoxyribonucleotide synthesis.

Incorporation into Nucleic Acids and Chain Termination Effects

A crucial aspect of the mechanism of action for many nucleoside analogs, including this compound, is their incorporation into nascent DNA or RNA chains. Following its conversion to the triphosphate form, the analog can be recognized by DNA or RNA polymerases as a substrate.

The presence of the fluorine atom at the 3' position of the sugar moiety is a critical modification. Once the polymerase incorporates the analog into the growing nucleic acid strand, the 3'-fluoro group acts as a chain terminator. nih.govnih.gov This is because the 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the next incoming nucleotide, is replaced by the fluorine atom. wgtn.ac.nz This premature termination of the growing chain effectively halts DNA or RNA synthesis, leading to the inhibition of cellular proliferation or viral replication.

Modulation of Cellular Epigenetic Mechanisms by Cytidine (B196190) Analogs, Including DNA Methyltransferases

Cytidine analogs, particularly those with modifications at the 5-position of the pyrimidine ring, are known to exert significant effects on cellular epigenetic mechanisms, primarily through the inhibition of DNA methyltransferases (DNMTs). nih.govtandfonline.comnih.gov These enzymes are responsible for establishing and maintaining DNA methylation patterns, which play a crucial role in gene regulation. tandfonline.com

Analogs such as 5-fluoro-2'-deoxycytidine (B1672315) can be incorporated into DNA during replication. nih.gov Once embedded in the DNA, they act as potent inhibitors of DNMTs. oup.comsemanticscholar.org The mechanism of inhibition often involves the formation of a covalent bond between a cysteine residue in the active site of the DNMT and the modified cytosine base. tandfonline.com This trapping of the enzyme on the DNA leads to the depletion of active DNMTs and subsequent global DNA hypomethylation. oup.com The alteration of methylation patterns can lead to the re-expression of silenced tumor suppressor genes, contributing to the anticancer effects of these compounds. tandfonline.comnih.gov

Inhibitory Activity of this compound Analogs on Viral Polymerases

| Compound | Target Enzyme | Virus | Inhibitory Concentration (IC₅₀) | Reference(s) |

|---|---|---|---|---|

| 2',3'-dideoxy-3'-fluoro-5-methylcytidine 5'-triphosphate | DNA Polymerase (Reverse Transcriptase) | Hepatitis B Virus (HBV) | 0.03 µM | asm.org |

Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| This compound Triphosphate | |

| β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) | |

| β-L-2',3'-dideoxy-3'-fluoro-5-methylcytidine (β-L-FMetdCTP) | |

| 2',3'-dideoxy-3'-fluoro-5-methylcytidine | |

| Deoxycytidine triphosphate (dCTP) | |

| 5-fluorouracil (5-FU) | |

| 3'-deoxy-3'-fluorothymidine ([¹⁸F]FLT) | |

| 5-fluoro-2'-deoxycytidine |

Induction of Apoptotic Pathways via Nucleoside Analog Activity

The anticancer activity of the nucleoside analog this compound is significantly attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. While detailed molecular studies specifically elucidating the apoptotic pathways triggered by this particular compound are not extensively documented in publicly available literature, its mechanism can be largely inferred from the well-established actions of other fluorinated pyrimidine nucleoside analogs. medchemexpress.comchemsrc.com These analogs, upon intracellular phosphorylation, are incorporated into DNA, leading to the activation of cellular stress responses and subsequent initiation of apoptotic cascades. nih.govpatsnap.com

Apoptosis is a highly regulated process that can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the ultimate executioners of cell death. medchemexpress.com

The incorporation of this compound into the DNA of cancer cells is a key event that triggers the intrinsic apoptotic pathway. This incorporation leads to DNA damage and replication stress, which is sensed by cellular proteins that signal to the mitochondria. patsnap.com This signaling results in the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm, most notably cytochrome c. nih.govnih.gov

Once in the cytoplasm, cytochrome c binds to Apoptotic Peptidase Activating Factor 1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. medchemexpress.comelifesciences.org 2'-Deoxyadenosine monohydrate is another nucleoside analog that has been shown to activate caspase-3 and promote apoptosis. medchemexpress.com

The intrinsic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. frontiersin.orgoncotarget.com This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). nih.govfrontiersin.org It is hypothesized that the cellular stress induced by this compound leads to an upregulation of pro-apoptotic Bcl-2 family members and/or a downregulation of their anti-apoptotic counterparts. This shift in the balance between pro- and anti-apoptotic Bcl-2 proteins is a critical step in promoting mitochondrial outer membrane permeabilization. nih.govnih.gov

The table below summarizes the key molecular players involved in the likely induction of the intrinsic apoptotic pathway by this compound, based on the established mechanisms of similar nucleoside analogs.

| Protein Family | Key Proteins | Postulated Role in this compound-Induced Apoptosis |

| Bcl-2 Family | Bax, Bak | Pro-apoptotic members that likely promote mitochondrial outer membrane permeabilization in response to DNA damage induced by the compound. nih.govfrontiersin.org |

| Bcl-2, Bcl-xL | Anti-apoptotic members whose function is likely overcome by the pro-apoptotic signals initiated by the compound. nih.govfrontiersin.org | |

| Caspases | Caspase-9 | An initiator caspase that is likely activated following the release of cytochrome c from the mitochondria. medchemexpress.comelifesciences.org |

| Caspase-3 | An effector caspase that is likely activated by caspase-9, leading to the execution of apoptosis. medchemexpress.comelifesciences.org |

While the intrinsic pathway is considered the primary route for apoptosis induction by nucleoside analogs that damage DNA, the potential involvement of the extrinsic pathway cannot be entirely ruled out. The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of the initiator caspase-8, which can then directly activate effector caspases like caspase-3. medchemexpress.com It is possible that in some cellular contexts, the stress induced by this compound could also lead to an increased expression of death receptors or their ligands, thereby sensitizing the cells to extrinsic apoptotic signals.

The following table outlines the principal components of the extrinsic apoptotic pathway and their potential, though less documented, role in the action of this compound.

| Component | Description | Potential Role in this compound-Induced Apoptosis |

| Death Receptors | e.g., Fas, TNFR1 | Cell surface receptors that, when activated by their ligands, initiate the extrinsic apoptotic cascade. Their upregulation could potentially be a secondary effect of cellular stress. |

| Adapter Proteins | e.g., FADD | Recruit and facilitate the activation of initiator caspases upon death receptor ligation. |

| Initiator Caspase | Caspase-8 | The primary initiator caspase of the extrinsic pathway, which can directly activate effector caspases. |

| Effector Caspase | Caspase-3 | A common executioner caspase for both intrinsic and extrinsic pathways. |

Preclinical Efficacy Spectrum of 3 Deoxy 3 Fluoro 5 Methylcytidine

Antiviral Activity in In Vitro Systems and Preclinical Animal Models

Fluorinated nucleoside analogs are a cornerstone of antiviral therapy. researchgate.netnih.gov They typically exert their effects by mimicking natural nucleosides and interfering with viral replication. Once inside a cell, these analogs are phosphorylated to their active triphosphate form, which can then be incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation often leads to chain termination, thereby halting viral replication. nih.gov

Activity against Specific RNA Viruses (e.g., Flaviviruses if analogous compounds show activity)

The potential for 3'-Deoxy-3'-fluoro-5-methylcytidine to act against RNA viruses can be extrapolated from studies on similar compounds. A notable analog, 3'-Deoxy-3'-fluoroadenosine , has demonstrated broad-spectrum antiviral activity against several emerging flaviviruses. aacrjournals.orgacs.org In in vitro studies, this compound has shown a potent, low-micromolar inhibitory effect on tick-borne encephalitis virus (TBEV), West Nile virus (WNV), and Zika virus (ZIKV). aacrjournals.orgacs.orgmdpi.com The antiviral effect of 3'-Deoxy-3'-fluoroadenosine was observed in various cell lines, including those of neural origin, and it was also active in mouse models of TBEV and WNV infections. aacrjournals.orgacs.org Another related compound, 3′-Deoxy-3′-fluoroguanosine , has also shown antiviral activity against TBEV. nih.govfrontiersin.org

Another relevant analog is 2'-deoxy-2'-fluoro-2'-C-methylcytidine , which was designed as a potent and selective inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. mdpi.combmj.comnih.gov In a subgenomic HCV replicon system, this compound effectively inhibited HCV replication with low associated cellular toxicity. mdpi.comnih.gov The active triphosphate form of this analog is a known inhibitor of the HCV NS5B RNA polymerase. nih.gov The success of these analogs suggests that this compound could also be investigated for activity against a range of RNA viruses, particularly flaviviruses.

| Analogous Compound | Virus | System | Key Findings | Reference(s) |

| 3'-Deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus (TBEV), West Nile virus (WNV), Zika virus (ZIKV) | In vitro (various cell lines) & In vivo (mouse models) | Potent, low-micromolar inhibition of viral replication. Active in both cell cultures and animal models. | aacrjournals.orgacs.orgmdpi.com |

| 3'-Deoxy-3'-fluoroguanosine | Tick-borne encephalitis virus (TBEV) | In vitro | Demonstrates antiviral activity against TBEV. | nih.govfrontiersin.org |

| 2'-deoxy-2'-fluoro-2'-C-methylcytidine | Hepatitis C virus (HCV) | In vitro (HCV replicon system) | Potent and selective inhibitor of HCV replication with low cellular toxicity. | mdpi.combmj.comnih.gov |

Activity against DNA Viruses (e.g., Hepatitis B Virus if analogous compounds show activity)

The potential antiviral activity of this compound extends to DNA viruses, as evidenced by the efficacy of the analogous compound Clevudine (L-FMAU). Clevudine is a nucleoside analog with potent in vitro and in vivo activity against the hepatitis B virus (HBV). researchgate.netnih.gov Its mechanism of action involves the inhibition of HBV polymerase. researchgate.net Preclinical studies in woodchuck models of chronic HBV infection demonstrated that Clevudine led to a rapid and significant reduction in viral load. mdpi.com These findings in a relevant animal model highlight the potential for fluorinated pyrimidine (B1678525) nucleosides like this compound to be effective against DNA viruses such as HBV. researchgate.netnih.govmdpi.comfrontiersin.org

| Analogous Compound | Virus | System | Key Findings | Reference(s) |

| Clevudine (L-FMAU) | Hepatitis B virus (HBV) | In vitro & In vivo (woodchuck model) | Potent inhibition of HBV replication through polymerase inhibition. Rapid and significant reduction in viral load in animal models. | researchgate.netnih.govmdpi.comfrontiersin.org |

Antitumor Activity in In Vitro Cell Lines and Preclinical Animal Models

Fluorinated nucleoside analogs are a well-established class of anticancer agents. oup.comfrontiersin.org Their mechanism of action in cancer cells is similar to their antiviral action, primarily through the inhibition of DNA synthesis, which is critical for rapidly dividing cancer cells. acs.org

Efficacy against Hematological Malignancies (e.g., Lymphoid Malignancies, Acute Myeloid Leukemia)

The potential of this compound in treating hematological cancers can be inferred from the activity of several analogous compounds. Gemcitabine (B846) , a fluorinated nucleoside analog, has shown preclinical and clinical activity in various lymphoid malignancies. Preclinical studies have demonstrated its synergistic effects when combined with other agents in lymphoma cell lines.

For acute myeloid leukemia (AML), a number of novel nucleoside analogs have shown promise in preclinical models. For instance, the novel L-nucleoside analog 5-fluorotroxacitabine (5FTRX) has demonstrated potent efficacy against AML in preclinical studies. It has shown broad anti-leukemic activity across a range of cell lines and in primary patient-derived AML cells, including leukemic stem cells in in vivo models. Another novel nucleoside analogue, FNC (2'-deoxy-2'-β-fluoro-4'-azidocytidine) , has also shown potent inhibition of cell proliferation in AML cell lines. acs.org Furthermore, preclinical studies have explored combinations of gemcitabine with other agents in AML cells, demonstrating synergistic effects.

| Analogous Compound | Malignancy | System | Key Findings | Reference(s) |

| Gemcitabine | Lymphoid Malignancies | In vitro (lymphoma cell lines) | Shows cytotoxic activity and synergy with other agents. | |

| 5-fluorotroxacitabine (5FTRX) | Acute Myeloid Leukemia (AML) | In vitro (cell lines, primary cells) & In vivo (mouse models) | Potent anti-leukemic activity against AML cell lines and primary patient cells, including stem cells. | |

| FNC | Acute Myeloid Leukemia (AML) | In vitro (cell lines) | Potently inhibited cell proliferation. | acs.org |

| Gemcitabine | Acute Myeloid Leukemia (AML) | In vitro (cell lines) | Synergistic effects when combined with other chemotherapeutic agents. |

Efficacy against Solid Tumors (e.g., Colorectal Cancer, Brain Tumors if analogous compounds show activity)

The therapeutic potential of fluorinated nucleosides extends to solid tumors. Gemcitabine has been investigated for its efficacy against colorectal cancer, with preclinical evidence suggesting a synergistic effect when combined with fluoropyrimidines. While its single-agent activity may be modest, its role in combination therapies is an area of active research.

In the context of brain tumors, gemcitabine has also been the subject of preclinical investigation. Studies have shown its ability to cross the blood-brain barrier and exert anti-glioma effects in both in vitro and in vivo models of glioblastoma. aacrjournals.org It has been shown to alter the cell cycle and induce apoptosis in glioma cells. aacrjournals.org Furthermore, preclinical studies in medulloblastoma models have also indicated that gemcitabine can achieve therapeutic concentrations in the central nervous system. nih.gov The fluorinated nucleoside analog [18F]Fludarabine has also been studied in preclinical models to differentiate central nervous system lymphoma from glioblastoma.

| Analogous Compound | Tumor Type | System | Key Findings | Reference(s) |

| Gemcitabine | Colorectal Cancer | In vitro (cell lines) | Synergistic effects with fluoropyrimidines. | |

| Gemcitabine | Glioblastoma | In vitro (glioma cell lines) & In vivo (rat models) | Alters cell cycle, induces apoptosis, and reduces tumor volume. | aacrjournals.org |

| Gemcitabine | Medulloblastoma | In vivo (mouse models) | Demonstrates satisfactory CNS penetration and achieves therapeutic concentrations. | nih.gov |

| [18F]Fludarabine | CNS Lymphoma vs. Glioblastoma | In vivo (xenograft models) | Differentiates between CNS lymphoma and glioblastoma based on uptake. |

Impact on Cellular Proliferation and Differentiation in Preclinical Models

A key characteristic of many nucleoside analogs is their impact on cellular proliferation. The radiolabeled thymidine (B127349) analog 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) is widely used in preclinical and clinical research as a positron emission tomography (PET) tracer to non-invasively measure cellular proliferation in vivo. researchgate.net Its uptake and retention within cells are closely linked to the activity of thymidine kinase 1, an enzyme that is upregulated during the DNA synthesis phase of the cell cycle. Therefore, the accumulation of [18F]FLT in tissues is a surrogate marker for the rate of cell division.

The cytostatic effects of these analogs are also well-documented. For instance, 3'-Deoxy-3'-fluoroadenosine has been observed to suppress cell proliferation at higher concentrations. aacrjournals.orgacs.org Similarly, the novel nucleoside analogue FNC was found to inhibit cell proliferation in a variety of cancer cell lines by inducing cell cycle arrest. acs.org

Regarding cellular differentiation, studies on gemcitabine have shown its influence on hematopoietic stem and progenitor cells (HSPCs). Treatment of human HSPCs with gemcitabine has been shown to decrease cell proliferation and affect transcriptional pathways related to myeloid cell differentiation. This suggests that beyond simply halting proliferation, these analogs can influence the developmental fate of cells. Other fluorinated small molecules have also been shown to induce the differentiation of immune cells, such as T cells, which can enhance antitumor immunity.

| Analogous Compound | Cellular Process | Model System | Key Findings | Reference(s) |

| 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) | Cellular Proliferation | In vivo (PET imaging) | Acts as a surrogate marker for cellular proliferation. | researchgate.net |

| 3'-Deoxy-3'-fluoroadenosine | Cellular Proliferation | In vitro (cell lines) | Suppresses cell proliferation at higher concentrations. | aacrjournals.orgacs.org |

| FNC | Cellular Proliferation | In vitro (cancer cell lines) | Inhibits cell proliferation via cell cycle arrest. | acs.org |

| Gemcitabine | Cellular Proliferation and Differentiation | In vitro (human hematopoietic stem and progenitor cells) | Decreases cell proliferation and influences myeloid cell differentiation pathways. | |

| Fluorinated small molecules | Immune Cell Differentiation | Preclinical models | Can induce the differentiation of immune cells, enhancing antitumor immunity. |

Preclinical Pharmacokinetics and Metabolic Disposition of 3 Deoxy 3 Fluoro 5 Methylcytidine

Absorption and Distribution Profiles in Preclinical Animal Models

No data available.

Systemic Clearance and Half-Life in Preclinical Animal Models

No data available.

Metabolic Pathways and Enzyme Involvement in Catabolism (e.g., Deamination)

No data available.

Excretion Pathways of 3'-Deoxy-3'-fluoro-5-methylcytidine and Its Metabolites in Preclinical Studies

No data available.

Molecular Mechanisms of Resistance to 3 Deoxy 3 Fluoro 5 Methylcytidine and Analogous Compounds

Alterations in Cellular Uptake and Transport Mechanisms

The entry of hydrophilic nucleoside analogs like 3'-Deoxy-3'-fluoro-5-methylcytidine into target cells is a critical first step for their therapeutic activity. This process is not one of simple diffusion but is mediated by specific protein channels known as nucleoside transporters (NTs). The two major families of NTs are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). frontiersin.org Resistance can emerge from the reduced expression or functional impairment of these transporters on the cancer cell surface.

For instance, the human equilibrative nucleoside transporter 1 (hENT1) is a key facilitator for the uptake of many nucleoside analogs. nih.gov Studies on analogous compounds have demonstrated that decreased levels of hENT1 can lead to significant resistance. For example, gemcitabine (B846) resistance in some cancers has been linked to the hypermethylation of the hENT1 promoter, which silences gene expression and reduces the number of functional transporters on the cell membrane. mdpi.com While direct studies on this compound are limited, its structural similarity to other cytidine (B196190) analogs suggests that its cellular uptake is also dependent on these transporters, and therefore, alterations in their expression or function represent a probable mechanism of resistance.

Mutations or Downregulation of Activating Kinases (e.g., dCK, TK1)

This compound, like most nucleoside analogs, is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This multi-step phosphorylation cascade is initiated by specific nucleoside kinases. The first and often rate-limiting step is catalyzed by deoxycytidine kinase (dCK) for most cytidine analogs. researchgate.netescholarship.org A deficiency in dCK activity is a well-established mechanism of resistance to a variety of these drugs. researchgate.net

Several mechanisms can lead to reduced dCK activity:

Genetic Mutations: Mutations within the dCK gene can result in a non-functional or less efficient enzyme.

Downregulation of Expression: Reduced transcription or translation of the dCK gene leads to lower levels of the enzyme. This can be mediated by epigenetic mechanisms such as promoter hypermethylation. mdpi.com

Altered Splicing: The production of inactive splice variants of dCK has also been reported in resistant cells.

For example, prolonged exposure of cancer cells to nucleoside analogs has been shown to generate resistant subclones that are deficient in dCK. escholarship.org While direct evidence for this compound is emerging, studies on the structurally similar compound 4'-chloromethyl-2'-deoxy-2'-fluorocytidine (ALS-8176) have shown that its initial phosphorylation is efficiently driven by dCK. acs.org This suggests that resistance to this compound could similarly arise from impaired dCK function.

| Kinase | Function in Nucleoside Analog Activation | Implication in Resistance |

| dCK | Catalyzes the initial phosphorylation of deoxycytidine and its analogs. | Deficiency or mutation leads to reduced drug activation and resistance. |

| TK1 | Primarily phosphorylates thymidine (B127349) and its analogs. | Its levels can indicate cell proliferation status and impact sensitivity to S-phase drugs. |

Upregulation of Catabolic Enzymes that Degrade the Nucleoside Analog

The intracellular concentration of the active form of a nucleoside analog is determined by the balance between its anabolic activation and its catabolic degradation. An increase in the activity of enzymes that break down the drug can lead to resistance. For cytidine analogs, a key catabolic enzyme is cytidine deaminase (CDA). escholarship.orgsnmjournals.org CDA catalyzes the deamination of cytidine and its analogs to their corresponding uridine (B1682114) forms, which are often less active or inactive. mdpi.com

Upregulation of CDA has been identified as a mechanism of resistance to agents like gemcitabine. snmjournals.org The resulting increase in drug degradation reduces the intracellular pool of the active compound available to inhibit its target. However, the susceptibility of a nucleoside analog to CDA depends on its specific chemical structure. For example, studies on the related compound β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) have shown that it is a poor substrate for human CDA, suggesting that it is relatively resistant to this degradation pathway. asm.org Given its structural similarities, it is plausible that this compound may also exhibit some resistance to CDA-mediated catabolism. The fluorine substitution at the 2' position in a related compound, clofarabine, also confers resistance to enzymatic degradation. nih.gov

Target Enzyme Mutations Leading to Reduced Inhibitor Binding

Once converted to its active triphosphate form, this compound triphosphate exerts its cytotoxic effect by inhibiting a key enzyme involved in DNA or RNA synthesis, typically a polymerase. A significant mechanism of acquired resistance involves mutations in the gene encoding this target enzyme. These mutations can alter the three-dimensional structure of the enzyme's active site, thereby reducing the binding affinity of the inhibitor while preserving the enzyme's ability to bind its natural substrate.

For instance, in the context of antiviral therapy with nucleoside analogs targeting viral polymerases, resistance mutations are a common clinical challenge. A well-documented example is the S282T mutation in the hepatitis C virus (HCV) NS5B RNA polymerase, which confers resistance to 2'-C-methylated nucleoside inhibitors. nih.govmdpi.com This mutation introduces a steric clash that hinders the binding of the analog. While the specific cellular target of this compound in cancer cells is likely a human DNA polymerase, the principle remains the same. Mutations in the active site of the targeted polymerase could prevent the effective incorporation of the analog's triphosphate, leading to resistance.

Activation of Alternative Metabolic Pathways or DNA Repair Mechanisms

Cells possess intricate networks of metabolic and repair pathways that can be harnessed to overcome the cytotoxic effects of nucleoside analogs. The development of resistance can involve the upregulation of these alternative pathways.

One such mechanism is the enhancement of DNA repair processes. cuni.cz Since many nucleoside analogs function by being incorporated into DNA and terminating chain elongation or causing DNA damage, an increased capacity to repair this damage can confer resistance. frontiersin.orgmdpi.com The proofreading 3'->5' exonuclease activity of replicative DNA polymerases can excise the incorporated fraudulent nucleotide, and base excision repair pathways can also remove the damaged base, thus mitigating the drug's effect. cuni.cz

Computational and Structural Biology Approaches in the Study of 3 Deoxy 3 Fluoro 5 Methylcytidine

Molecular Docking and Dynamics Simulations of 3'-Deoxy-3'-fluoro-5-methylcytidine with Target Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr This method is crucial for understanding how this compound and its metabolites might interact with the active sites of target enzymes. For instance, docking studies can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-enzyme complex.

Molecular dynamics (MD) simulations provide a more dynamic picture of these interactions over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal conformational changes in both the ligand and the enzyme upon binding, providing a deeper understanding of the binding mechanism and the stability of the complex. These simulations can analyze the flexibility of the ligand in the active site and calculate binding free energies, which are important for predicting the affinity of the compound for the enzyme. For example, MD simulations have been used to study the interaction of various nucleoside analogs with viral polymerases, providing insights into their inhibitory mechanisms. nih.govmdpi.com

A key target for many cytidine (B196190) analogs is cytidine deaminase (CDA), an enzyme involved in the pyrimidine (B1678525) salvage pathway that can deaminate and inactivate these drugs. nih.gov Molecular docking studies can be employed to predict the binding mode of this compound to CDA, helping to understand its potential as a substrate or inhibitor. nih.gov

Another important class of target enzymes for nucleoside analogs are kinases, such as thymidine (B127349) kinase-1 (TK-1), which are responsible for phosphorylating the nucleoside to its active triphosphate form. nih.gov Docking and MD simulations can elucidate the interactions between this compound and the nucleotide-binding pocket of these kinases, providing a rationale for its phosphorylation efficiency.

The following table summarizes potential target enzymes for this compound and the insights that can be gained from molecular modeling.

| Target Enzyme | Potential Role in Metabolism/Activity | Insights from Molecular Docking & MD Simulations |

| Cytidine Deaminase (CDA) | Inactivation of the drug through deamination. nih.gov | Prediction of binding affinity and orientation in the active site, identifying key interactions for substrate recognition or inhibition. nih.gov |

| Deoxycytidine Kinase (dCK) | Activation of the prodrug through phosphorylation. snmjournals.org | Elucidation of the binding mode and conformational changes required for efficient phosphorylation. snmjournals.org |

| Thymidine Kinase 1 (TK-1) | Potential alternative activation pathway. nih.govnih.gov | Assessment of the favorability of binding and phosphorylation compared to the natural substrate. nih.govnih.gov |

| Viral RNA/DNA Polymerases | Inhibition of viral replication. nih.govmdpi.com | Understanding the mechanism of incorporation and chain termination, and the structural basis for selectivity. nih.govmdpi.com |

Structural Elucidation of Enzyme-Substrate/Inhibitor Complexes Involving this compound Metabolites

Experimental structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for validating and refining the predictions made by computational models. These methods provide high-resolution three-dimensional structures of enzyme-ligand complexes, offering a detailed view of the molecular interactions.

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution, which is closer to the physiological environment. uni-muenchen.de It can be used to determine the conformation of the nucleoside analog and the enzyme in the complex and to identify the specific atoms involved in the interaction. uni-muenchen.de For example, 19F NMR can be particularly useful for studying fluorinated nucleosides like this compound, as the fluorine atom provides a sensitive probe for monitoring binding and conformational changes. oup.comnih.gov

The structural data obtained from these techniques can be used to:

Confirm the binding mode predicted by molecular docking.

Identify key amino acid residues in the enzyme active site that are crucial for binding and catalysis.

Understand the conformational changes that occur in both the enzyme and the ligand upon complex formation.

Guide the design of new analogs with improved binding affinity and specificity.

The following table highlights the importance of these structural techniques in studying enzyme-inhibitor complexes.

| Technique | Information Provided | Relevance to this compound |

| X-ray Crystallography | High-resolution 3D structure of the enzyme-ligand complex in a crystalline state. | Provides a static snapshot of the binding mode, revealing precise intermolecular distances and angles. |

| NMR Spectroscopy | Information about the structure, dynamics, and interactions of the complex in solution. uni-muenchen.deorganicchemistrydata.org | Can identify which parts of the molecule are involved in binding and characterize conformational changes upon interaction. oup.comnih.gov |

Predictive Modeling for Biological Activity and Metabolic Fate of this compound Analogs

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and pharmacokinetic/pharmacodynamic (PK/PD) modeling, plays a crucial role in the development of new drug candidates. qsartoolbox.orgmdpi.com These computational tools use existing data to build models that can predict the biological activity and metabolic fate of novel compounds, thereby reducing the need for extensive and costly experimental screening.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence activity, QSAR can be used to predict the potency of new analogs of this compound. This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and testing. qsartoolbox.org

Predictive models for metabolic fate aim to forecast how a compound will be absorbed, distributed, metabolized, and excreted (ADME) by the body. sdiarticle5.com These models can predict potential sites of metabolism on the this compound molecule, the enzymes involved in its transformation, and the likelihood of forming active or inactive metabolites. hyphadiscovery.com For instance, models can predict whether the compound is likely to be a substrate for enzymes like cytidine deaminase or various cytochrome P450 enzymes. nih.govhyphadiscovery.com This information is critical for optimizing the pharmacokinetic properties of the drug and avoiding potential toxicity.

The following table outlines the applications of predictive modeling in the study of this compound analogs.

| Modeling Approach | Application | Predicted Outcomes |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of new analogs based on their chemical structure. qsartoolbox.orgmdpi.com | Potency (e.g., IC50, EC50), selectivity, and potential off-target effects. |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Simulate the time course of drug concentration and its effect in the body. | Optimal dosing regimens, potential for drug accumulation, and prediction of therapeutic efficacy. |

| ADME (Absorption, Distribution, Metabolism, Excretion) Modeling | Predict the metabolic fate and pharmacokinetic properties of new analogs. sdiarticle5.com | Bioavailability, sites of metabolism, potential drug-drug interactions, and clearance rates. |

By integrating these computational and structural biology approaches, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the activity and metabolism of this compound and its analogs. This knowledge is essential for the rational design of new and improved therapeutic agents.

Emerging Research Avenues and Future Directions for 3 Deoxy 3 Fluoro 5 Methylcytidine Research

Exploration of Combination Strategies with Other Therapeutic Agents in Preclinical Models

A significant area of future research for 3'-Deoxy-3'-fluoro-5-methylcytidine lies in the exploration of combination therapies. The rationale behind this approach is to achieve synergistic effects, overcome drug resistance, and reduce toxicity by using lower doses of individual agents. Preclinical studies are essential to identify the most effective combinations and to understand the mechanisms of their interaction.

One promising avenue is the combination of this compound with epigenetic drugs. For instance, a preclinical study on human colorectal cancer cells investigated the synergistic effect of 5-aza-2'-deoxycytidine, a demethylating agent, with 5-fluorouracil (B62378). This combination was shown to restore chemosensitivity in 5-fluorouracil-resistant tumors. researchgate.net This suggests that a similar approach, combining this compound with agents that modify the epigenetic landscape of cancer cells, could enhance its antitumor activity.

Another area of interest is the combination with established chemotherapeutic agents. A preclinical study demonstrated the use of 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) PET imaging to monitor the recovery of hematopoiesis after treatment with gemcitabine (B846), a myelosuppressive chemotherapeutic agent. nih.gov While this study focused on imaging, it highlights the potential for combining this compound with drugs like gemcitabine, where its selective action on proliferating cells could complement the cytotoxic effects of traditional chemotherapy.

Future preclinical models should explore combinations with a wide range of therapeutic agents, including targeted therapies, immunotherapies, and other nucleoside analogs. These studies will be crucial in defining the optimal partner drugs and treatment schedules to maximize the therapeutic potential of this compound.

Development of Novel Prodrug Formulations for Enhanced Delivery and Efficacy

The development of prodrugs represents a key strategy to overcome the limitations of parent drug molecules, such as poor bioavailability, rapid metabolism, and off-target toxicity. rsc.org For fluorinated nucleoside analogs like this compound, prodrug approaches are being actively investigated to improve their pharmacokinetic profiles and enhance their therapeutic efficacy.

One successful example in a related compound is the development of mericitabine, a 3',5'-diisobutyryl ester prodrug of β-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130). This prodrug strategy was employed to improve oral bioavailability and reduce the deamination of the parent compound for the treatment of Hepatitis C. oup.com This approach of esterification at the sugar hydroxyl groups could be a viable strategy for this compound to enhance its delivery.

Another innovative approach is the use of pronucleotide (ProTide) technology. This has been successfully applied to 3'-deoxy-3',4'-didehydro-cytidine to enable the metabolic production of its active triphosphate form in cells, leading to inhibitory activity against West Nile and Zika viruses. nih.gov This technology masks the negative charges of the phosphate (B84403) group, allowing for better cell penetration.

Furthermore, the design of prodrugs for co-encapsulation in drug delivery systems is a promising area. A study on a 5-fluorouridine (B13573) prodrug, 5FUR-W, demonstrated its suitability for co-loading with doxorubicin (B1662922) in liposomes for breast cancer therapy. nih.gov This highlights the potential for developing prodrugs of this compound that are compatible with advanced drug delivery platforms for targeted and combination therapies.

| Prodrug Strategy | Example Compound | Therapeutic Goal | Reference |

|---|---|---|---|

| Esterification | Mericitabine (prodrug of PSI-6130) | Improve oral bioavailability and reduce deamination | oup.com |

| Pronucleotide (ProTide) | 3'-deoxy-3',4'-didehydro-cytidine ProTide | Enable intracellular delivery and metabolic activation | nih.gov |

| Liposomal Co-encapsulation | 5FUR-W (prodrug of 5-fluorouridine) | Co-delivery with other chemotherapeutic agents | nih.gov |

Application of this compound or its Analogs in Molecular Imaging (e.g., as PET Tracers for Proliferation)

Molecular imaging plays a crucial role in modern medicine, offering non-invasive ways to visualize and quantify biological processes at the cellular and molecular level. An important analog of this compound, 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), has emerged as a key positron emission tomography (PET) tracer for imaging cell proliferation.

[18F]FLT is a thymidine (B127349) analog that is taken up by proliferating cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme that is upregulated during the S-phase of the cell cycle. nih.govthno.orgresearchgate.net The phosphorylated [18F]FLT is trapped inside the cell, allowing for the visualization of proliferative tissues. This makes [18F]FLT PET a valuable tool for:

Tumor detection and staging: Identifying malignant lesions based on their high proliferation rate.

Monitoring therapy response: A decrease in [18F]FLT uptake can be an early indicator of treatment efficacy, often preceding changes in tumor size. nih.govresearchgate.netnih.gov

Differentiating tumor from inflammation: Unlike the most common PET tracer, [18F]FDG, which accumulates in both tumor and inflammatory cells, [18F]FLT is more specific for proliferation. thno.org

Preclinical studies have demonstrated a strong correlation between [18F]FLT uptake and markers of proliferation, such as Ki-67. nih.govresearchgate.net Furthermore, [18F]FLT PET has been shown to be effective in monitoring the response to various cancer therapies, including radiotherapy and photodynamic therapy. nih.gov

Future research in this area will likely focus on expanding the clinical applications of [18F]FLT PET to a wider range of cancers and therapeutic regimens. Additionally, the development of novel radiolabeled analogs of this compound could lead to new imaging agents with improved properties, such as higher specificity or different metabolic trapping mechanisms.

Advanced Preclinical Model Development for Comprehensive Compound Evaluation

Traditional two-dimensional (2D) cell cultures have been the workhorse of preclinical drug discovery for decades. However, they often fail to replicate the complex microenvironment of tumors in vivo, leading to a high attrition rate of drug candidates in clinical trials. mdpi.com To bridge this gap, advanced three-dimensional (3D) cell culture models, such as spheroids and organoids, are being increasingly adopted for more comprehensive and predictive compound evaluation.

Patient-derived organoids (PDOs), in particular, are a groundbreaking technology. These are 3D structures grown from a patient's own tumor cells that recapitulate the genetic and phenotypic heterogeneity of the original tumor. stemcell.com PDOs have shown great promise in predicting patient response to chemotherapy and are being explored as a tool for personalized medicine. nih.govthno.org

The use of these advanced models for the evaluation of this compound could provide valuable insights into its efficacy that are not obtainable from 2D cultures. For example:

Drug penetration: 3D models can assess the ability of the compound to penetrate into a solid tumor mass.

Stromal interactions: Co-culture organoid models that include stromal cells, such as fibroblasts and immune cells, can be used to study how the tumor microenvironment influences the activity of this compound. nih.gov

Resistance mechanisms: Organoids can be used to investigate the development of resistance to this compound and to test strategies to overcome it.

A comparative analysis of drug response in 2D and 3D models has shown that cells grown in 3D are often more resistant to treatment, better reflecting the clinical scenario. nih.gov The integration of organoid technology into the preclinical evaluation pipeline for this compound and its analogs will undoubtedly lead to a more accurate assessment of their therapeutic potential.

| Preclinical Model | Advantages | Application for this compound Evaluation |

|---|---|---|

| 2D Cell Culture | High-throughput, cost-effective, reproducible | Initial screening for cytotoxicity and mechanism of action |

| Spheroids | Mimic tumor architecture and gradients (oxygen, nutrients) | Assessment of drug penetration and efficacy in a 3D context |

| Organoids | Recapitulate patient-specific tumor heterogeneity and microenvironment | Personalized medicine approaches, study of resistance mechanisms |

| Co-culture Models | Inclusion of stromal and immune cells | Investigation of the influence of the tumor microenvironment on drug response |

Identification of Novel Cellular Targets and Signaling Pathways Modulated by this compound

A deeper understanding of the molecular mechanisms of action of this compound is essential for its optimal clinical development. While its primary mode of action is believed to be the inhibition of nucleic acid synthesis, bioglyco.comalfa-chemclinix.com further research is needed to identify all of its cellular targets and the signaling pathways it modulates.

As a nucleoside analog, this compound is expected to be metabolized intracellularly to its triphosphate form, which can then interfere with the function of DNA and RNA polymerases. nih.govmdpi.com This can lead to chain termination and the inhibition of viral replication or tumor cell proliferation. youtube.com Studies on similar compounds have provided insights into these mechanisms. For example, 3'-Deoxy-3'-fluoroadenosine has been shown to act as an RNA chain terminator, inhibiting viral RNA-dependent RNA polymerase. nih.gov

Beyond direct inhibition of polymerases, fluorinated nucleoside analogs can also modulate other cellular processes. A study on 5'-Fluoro-2'-deoxycytidine demonstrated its ability to induce apoptosis through the intrinsic pathway. This involved the upregulation of pro-apoptotic genes like BAX and BAK, and the downregulation of anti-apoptotic genes such as Bcl-2 and Bcl-xL. nih.gov

Future research should employ a range of modern molecular biology techniques to further elucidate the mechanism of action of this compound. These could include:

Proteomics and transcriptomics: To identify changes in protein and gene expression in response to treatment.

Kinase activity profiling: To determine the effect of the compound on cellular signaling pathways.

CRISPR-based genetic screens: To identify genes that are essential for the activity of the compound.

The identification of novel targets and pathways will not only provide a more complete picture of how this compound works but may also open up new therapeutic opportunities and guide the development of rational combination therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3'-Deoxy-3'-fluoro-5-methylcytidine, and how can structural integrity be validated?

- Answer : Synthesis typically involves fluorination at the 3'-position using reagents like DAST (diethylaminosulfur trifluoride) or fluoro-deoxyribose intermediates. Post-synthesis, structural validation requires 1H-NMR to confirm fluorine substitution and sugar puckering , HPLC for purity assessment (>99%), and mass spectrometry for molecular weight confirmation. Enzymatic approaches, such as chemoenzymatic incorporation of fluorine via modified nucleoside kinases, are also reported for analogs .

Q. How does fluorine substitution at the 3'-position influence the molecular conformation of this compound?

- Answer : Fluorine’s electronegativity induces a C3'-endo sugar puckering conformation, stabilizing the nucleoside’s ribose ring. This alters base-stacking interactions in RNA/DNA duplexes, as shown via X-ray crystallography and molecular dynamics simulations . Comparative studies with non-fluorinated analogs (e.g., 5-methylcytidine) highlight reduced torsional flexibility, impacting binding to viral polymerases .

Q. What in vitro assays are suitable for evaluating the antiviral activity of this compound?

- Answer : Use cell-based assays with luciferase reporter systems to quantify viral replication inhibition (e.g., HCV, coronaviruses). Pair with metabolic stability tests in hepatocytes to assess phosphorylation to the active triphosphate form. Include cytotoxicity assays (e.g., MTT) in primary human cells to differentiate antiviral effects from nonspecific toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic incorporation efficiency of this compound triphosphate into viral RNA?

- Answer : Discrepancies arise from polymerase fidelity variations (e.g., HCV NS5B vs. SARS-CoV-2 RdRp). Use pre-steady-state kinetic assays (kpol and Kd measurements) to quantify incorporation rates. Compare with crystallographic data of polymerase-nucleoside complexes to identify steric hindrance from the 3'-fluoro group. Normalize results using internal controls like 3'-dCTP .

Q. What in vivo models are appropriate for pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound?

- Answer : Employ radiolabeled analogs (e.g., 3'-Deoxy-3'-[18F]fluorothymidine) in PET imaging to track biodistribution in murine models. For PD, use transgenic mice expressing humanized viral polymerases to measure viral load reduction in target tissues. Pair with LC-MS/MS to quantify triphosphate levels in plasma and organs .

Q. How does this compound evade metabolic degradation compared to non-fluorinated analogs?

- Answer : The 3'-fluoro group confers resistance to phosphorolytic cleavage by cellular nucleotidases. Validate via stable isotope tracing in hepatocyte lysates and enzyme kinetics with recombinant hydrolases (e.g., SAMHD1). Compare half-life (t1/2) in plasma using HPLC-MS against deoxycytidine analogs .

Methodological Considerations

Q. What analytical techniques are critical for distinguishing this compound from its degradation products?

- Answer : Use HPLC with diode-array detection (DAD) to monitor UV absorbance shifts caused by fluorine. Confirm degradation pathways (e.g., depyrimidination) via LC-HRMS and NMR-based stability studies under physiological pH/temperature. Include accelerated stability testing (ICH guidelines) for long-term storage recommendations .

Q. How can researchers optimize experimental designs to mitigate off-target effects in RNA incorporation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.